molecular formula C10H13NO3 B1315781 Methyl 4-(2-aminoethoxy)benzoate CAS No. 56850-93-2

Methyl 4-(2-aminoethoxy)benzoate

Cat. No. B1315781
Key on ui cas rn: 56850-93-2
M. Wt: 195.21 g/mol
InChI Key: SMRYWTZXDXXQKC-UHFFFAOYSA-N
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Patent
US05929120

Procedure details

19-2 (1.59 g, 4.89 mmol) was suspended in 25 mL MeOH. Upon addition of hydrazine (2.0 mL, 64 mmol) the reaction became homogeneous. After 20 h a heavy precipitate had formed. The pH was adjusted to 1 by addition of 6N HCl, MeOH evaporated, and the solid suspended in 1N HCl. After filtering through Celite, the filtrate was washed with CH2Cl2, the pH was adjusted to 12 with 6N NaOH. The aqueous layer was extracted with fresh CH2Cl2. This organic phase was dried (Na2SO4) and concentrated providing 19-3 as a white solid.
Name
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][CH2:7][O:8][C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][CH:10]=2)C(=O)C2=CC=CC=C12.NN.Cl>CO>[NH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
C1(C=2C(C(N1CCOC1=CC=C(C(=O)OC)C=C1)=O)=CC=CC2)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 20 h a heavy precipitate had formed
Duration
20 h
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
After filtering through Celite
WASH
Type
WASH
Details
the filtrate was washed with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with fresh CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCCOC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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